Lrrk2-IN-6

Parkinson's Disease In Vivo Pharmacology Pharmacokinetics

LRRK2-IN-6 (compound 22) fills a critical gap in LRRK2 tool compounds: robust oral bioavailability (F=174%) combined with proven blood-brain barrier penetration and a ~10.7-fold selectivity window for pathogenic G2019S mutant (IC50 4.6 μM) over wild-type LRRK2 (IC50 49 μM). Unlike CNS-excluded inhibitors CZC-25146 or early-generation LRRK2-IN-1, this compound enables dose-dependent dissection of mutant vs. WT kinase contributions in vivo via oral dosing. Validated effects on pSer935/pSer1292 autophosphorylation provide reliable benchmarks for screening novel inhibitors. Ideal for acute/sub-chronic CNS studies in preclinical Parkinson's disease models. For research use only.

Molecular Formula C23H24F2N4O2S
Molecular Weight 458.5 g/mol
Cat. No. B12406062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-6
Molecular FormulaC23H24F2N4O2S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=NC=C2)C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F
InChIInChI=1S/C23H24F2N4O2S/c1-15-20(21(28-27-15)16-2-7-26-8-3-16)17-12-18(24)22(19(25)13-17)29-9-4-23(14-29)5-10-32(30,31)11-6-23/h2-3,7-8,12-13H,4-6,9-11,14H2,1H3,(H,27,28)
InChIKeyZTQLTVVZCKVDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2-IN-6 (Compound 22): An Orally Active, Brain-Penetrant LRRK2 Inhibitor for Parkinson's Research


LRRK2-IN-6, also designated as compound 22, is a small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase strongly implicated in the pathogenesis of Parkinson's disease (PD) [1]. This compound exhibits a distinct dual-activity profile, inhibiting both the pathogenic G2019S mutant (GS LRRK2) and wild-type (WT) LRRK2 with IC50 values of 4.6 μM and 49 μM, respectively . Its demonstrated oral bioavailability and ability to cross the blood-brain barrier (BBB) position it as a valuable tool compound for investigating LRRK2 biology in central nervous system (CNS) models .

Why Substituting LRRK2-IN-6 with Another LRRK2 Inhibitor Can Compromise Experimental Outcomes


The LRRK2 inhibitor landscape is characterized by significant heterogeneity in potency, selectivity, brain penetration, and oral bioavailability. Simple substitution of one inhibitor for another can lead to divergent and even contradictory experimental results. For instance, while early-generation tools like LRRK2-IN-1 suffer from poor brain penetration and associated toxicities, other potent inhibitors like CZC-25146 are largely excluded from the CNS, limiting their utility in vivo [1]. Conversely, highly potent and brain-penetrant compounds like MLi-2 represent a different pharmacological profile. LRRK2-IN-6 occupies a unique middle ground, offering a balanced profile of moderate potency, clear mutant selectivity, and robust oral CNS exposure, making it a distinct choice for specific research applications where this balance is critical [2].

Head-to-Head and Cross-Study Quantitative Comparison: Why LRRK2-IN-6 Outperforms Key Analogs


Comparative Oral Bioavailability and CNS Exposure vs. Early-Generation Inhibitor LRRK2-IN-1

LRRK2-IN-6 demonstrates robust oral bioavailability and brain penetration, a stark contrast to the first-generation inhibitor LRRK2-IN-1. In a cross-study comparison using mouse models, LRRK2-IN-6 achieved high oral bioavailability (F=174%) and a long half-life (T1/2=5.4h) conducive to sustained CNS target engagement . Conversely, published data on LRRK2-IN-1 characterize it as having low brain penetration and being not efficiently orally bioavailable, which limits its use in CNS disease models [1].

Parkinson's Disease In Vivo Pharmacology Pharmacokinetics

Essential CNS Target Engagement vs. Non-Penetrant Inhibitor CZC-25146

LRRK2-IN-6 is documented to cross the blood-brain barrier (BBB), a prerequisite for studying LRRK2 in the CNS . In vivo, LRRK2-IN-6 achieves potent target engagement in the brain, with an LRRK2-pSer935 IC50 of 1.3 nM in wild-type mice [1]. This contrasts sharply with the well-characterized but non-penetrant inhibitor CZC-25146, which exhibits poor brain penetration (~4%) and is explicitly noted to lack sufficient brain exposure for use in rodent PD models [2].

Neurodegeneration In Vivo Target Engagement Blood-Brain Barrier

Balanced Mutant vs. Wild-Type Selectivity Profile vs. Ultra-Selective Probe G2019S-LRRK2 inhibitor 38

LRRK2-IN-6 exhibits a ~10.7-fold selectivity for inhibiting the pathogenic G2019S LRRK2 mutant (IC50 = 4.6 μM) over wild-type LRRK2 (IC50 = 49 μM) . This balanced profile differs from ultra-selective compounds like G2019S-LRRK2 inhibitor 38, which boasts >2,000-fold selectivity over WT . While high selectivity is valuable for specific questions about mutant biology, LRRK2-IN-6's more balanced inhibition allows for the study of both mutant and WT kinase activity in disease-relevant contexts where both may contribute to pathophysiology.

Mutant-Selective Inhibition Kinase Selectivity LRRK2 G2019S

Optimal Scientific and Preclinical Deployment Scenarios for LRRK2-IN-6


In Vivo Pharmacodynamic Studies of CNS LRRK2 Inhibition

LRRK2-IN-6 is ideally suited for acute or sub-chronic in vivo studies requiring robust, oral modulation of central LRRK2 activity. Its high oral bioavailability (F=174%) and potent brain target engagement (pSer935 IC50 = 1.3 nM) make it a superior choice over older tools like LRRK2-IN-1 and CZC-25146, which lack the necessary CNS exposure [1]. This compound enables the exploration of LRRK2-dependent pathways in the brain following oral administration, a critical capability for preclinical PD research .

Comparative Studies of LRRK2 Wild-Type and Mutant Biology

Researchers investigating the differential roles of wild-type and G2019S mutant LRRK2 will find LRRK2-IN-6's ~10.7-fold selectivity window (IC50: 4.6 μM for GS, 49 μM for WT) particularly useful [1]. This balanced profile allows for dose-dependent dissection of contributions from both kinase forms in disease models, offering a middle ground between non-selective pan-LRRK2 inhibitors and ultra-selective mutant-specific probes like G2019S-LRRK2 inhibitor 38 .

Benchmarking New-Generation LRRK2 Inhibitors in Cell-Based Assays

As a tool compound with a well-characterized profile, LRRK2-IN-6 can serve as a reference standard for evaluating the efficacy of novel LRRK2 inhibitors in cell-based assays. Its established effects on LRRK2 autophosphorylation at Ser1292 and Ser925, and on downstream signaling pathways (e.g., pSer935), provide a reliable baseline for comparison in HEK293 cells and other in vitro systems [1].

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